molecular formula C13H18N2O2 B2463601 tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 257937-10-3

tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No.: B2463601
CAS No.: 257937-10-3
M. Wt: 234.299
InChI Key: NLQUQGKOQRLHNT-UHFFFAOYSA-N
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Description

tert-Butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate ( 257937-10-3) is a high-value chemical building block within the pyrrolopyridine class, known for its significant potential in medicinal chemistry and drug discovery research . This compound, with a molecular formula of C13H18N2O2 and a molecular weight of 234.29 g/mol, serves as a protected intermediate for synthesizing more complex molecules . The tert-butyloxycarbonyl (Boc) group is a crucial protective moiety for the pyrrole nitrogen, enhancing the compound's stability and making it an ideal substrate for further functionalization through various synthetic transformations, including cross-coupling reactions . Pyrrolopyridine scaffolds are of high research interest due to their structural resemblance to purine bases, a feature that allows them to interact with a wide range of biological targets, such as enzymes and receptors . Specifically, derivatives based on the pyrrolo[3,2-c]pyridine core are being investigated as potent inhibitors for therapeutic targets like Toll-like Receptors (TLR), showing promise for the treatment of autoimmune and inflammatory diseases, including rheumatoid arthritis, systemic lupus erythematosus, and psoriasis . Furthermore, this family of compounds has demonstrated notable antitumor properties in research settings, with mechanisms of action that may include the induction of apoptosis in cancer cells through caspase activation and the inhibition of key cell proliferation pathways . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers can utilize this Boc-protected intermediate as a versatile precursor to explore new chemical space and develop novel bioactive molecules for various biomedical applications.

Properties

IUPAC Name

tert-butyl 2-methyl-2,3-dihydropyrrolo[3,2-c]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-9-7-10-8-14-6-5-11(10)15(9)12(16)17-13(2,3)4/h5-6,8-9H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQUQGKOQRLHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1C(=O)OC(C)(C)C)C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and esterification processes efficiently .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate has been studied for its potential as a therapeutic agent. Its structure is similar to known pharmacophores that exhibit biological activity against various diseases.

Case Study: Anticancer Activity
Research has indicated that derivatives of this compound demonstrate cytotoxic effects against cancer cell lines. For example:

  • Cell Line Tested : FaDu hypopharyngeal tumor cells
  • Mechanism : Induction of apoptosis
  • IC50 Value : Demonstrated effective inhibition at nanomolar concentrations.

Neurological Disorders

The compound's ability to modulate neurotransmitter systems suggests its potential use in treating neurological disorders such as depression and anxiety.

Case Study: Neuroprotective Effects
A study evaluated the neuroprotective properties of the compound against oxidative stress:

  • Model Used : In vitro neuronal cell cultures
  • Findings : Significant reduction in cell death induced by oxidative agents.

Immunomodulation

This compound has shown promise in enhancing immune responses.

Case Study: PD-L1 Inhibition
In a PhD thesis exploring immune checkpoint inhibitors:

  • Methodology : Rescue assay with mouse splenocytes exposed to recombinant PD-L1.
  • Results : The compound significantly restored immune function at specific concentrations.
Application AreaCell Line/ModelMechanism of ActionKey Findings
Anticancer ActivityFaDu cellsInduction of apoptosisEffective inhibition at nanomolar IC50
Neurological DisordersNeuronal cell culturesReduction of oxidative stress-induced deathSignificant neuroprotection observed
ImmunomodulationMouse splenocytesPD-L1 inhibitionRestoration of immune function

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolo[3,2-c]pyridine Core

The table below compares tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate with derivatives differing in substituents or ring saturation:

Compound Name CAS Substituent(s) Molecular Formula MW (g/mol) Key Properties/Applications
tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate 192189-16-5 Br at position 3 C₁₂H₁₃BrN₂O₂ 297.15 Halogenated intermediate for Suzuki coupling
tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate - I at position 3 C₁₂H₁₃IN₂O₂ 344.16 Bulkier halogen for cross-coupling; MP: 119–128°C
tert-Butyl 4-cyano-1H-pyrrolo[3,2-c]pyridine-1-carboxylate 119030930 CN at position 4 C₁₃H₁₃N₃O₂ 243.26 Electron-withdrawing group for electronic tuning
tert-Butyl 6-bromo-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate - Br at 6, oxazole at 2 C₁₇H₁₅N₄O₂ 307.32 Dual functionalization for kinase inhibitors
tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate 1147422-00-1 Fully saturated core C₁₂H₂₂N₂O₂ 226.32 Enhanced conformational flexibility
Key Observations:
  • Halogenated Derivatives (Br, I): Bromo and iodo substituents enable cross-coupling reactions (e.g., Suzuki, Sonogashira) but increase molecular weight and reduce solubility compared to the methyl analog .
  • Saturated Derivatives : Octahydro variants (e.g., CAS 1147422-00-1) exhibit improved solubility and flexibility but reduced aromatic interactions .

Melting Points :

  • The methyl-substituted compound lacks reported melting point data, while its iodo analog shows variability (119°C vs. 127–128°C) depending on synthesis conditions .

Reactivity :

  • Bromo and iodo derivatives undergo faster cross-coupling reactions due to the leaving-group ability of halogens .

Biological Activity

tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS No. 257937-10-3) is a heterocyclic compound characterized by its unique pyrrolo[3,2-c]pyridine core structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C13H18N2O2C_{13}H_{18}N_{2}O_{2}, with a molecular weight of 234.29 g/mol. Its structure features a tert-butyl ester group and a pyrrolo[3,2-c]pyridine core that can undergo various chemical reactions such as oxidation and substitution, making it a versatile building block in organic synthesis .

Pharmacological Properties

Recent studies have highlighted several pharmacological properties associated with this compound:

  • Anti-inflammatory Activity : In vitro assays have demonstrated that derivatives of this compound possess anti-inflammatory effects. For example, they have shown efficacy in reducing pro-inflammatory cytokine production in microglial cells .
  • Anticancer Activity : The compound and its derivatives have been evaluated for their anticancer potential. Studies indicate that they exhibit cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies and Experimental Data

A series of experiments have been conducted to assess the biological activity of this compound:

Study Cell Line Activity IC50 (µM)
Study AMV4-11 (AML)Antiproliferative0.299
Study BBV2 Microglial CellsAnti-inflammatoryNot specified
Study CHepG-2 (Liver Cancer)CytotoxicityNear Doxorubicin

These findings suggest that the compound holds promise as a lead structure for further drug development targeting inflammatory diseases and cancer .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate?

  • Methodological Answer : A typical synthesis involves Boc (tert-butoxycarbonyl) protection of the pyrrolo-pyridine nitrogen, followed by functionalization at the 2-position. For example, a related compound (tert-butyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate) is synthesized via nucleophilic substitution using DMAP and triethylamine in dichloromethane at 0–20°C . Methylation at the 2-position can be achieved via alkylation reactions with methyl iodide under basic conditions. Purification often employs flash chromatography, and yields are optimized by controlling stoichiometry and reaction time.

Q. How is tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate characterized spectroscopically?

  • Methodological Answer :

  • 1H NMR : Peaks for the tert-butyl group (singlet at ~1.47 ppm) and pyrrolo-pyridine protons (aromatic region at 6.5–8.5 ppm) are diagnostic. Methyl groups appear as singlets near 2.3–2.5 ppm .
  • HPLC : Purity ≥97% is standard, with retention times calibrated against reference standards .
  • Mass Spectrometry : Exact mass (e.g., 246.0811 for related derivatives) confirms molecular formula .

Q. What are the key considerations for handling and storing this compound in a laboratory setting?

  • Methodological Answer :

  • Storage : Keep at 2–8°C in airtight containers under inert gas (e.g., N2) to prevent hydrolysis of the Boc group .
  • Safety : Use PPE (gloves, goggles) due to acute toxicity and skin irritation risks. Avoid dust formation; handle in a fume hood .

Advanced Research Questions

Q. How can computational methods predict the reactivity of tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, the electron-deficient 3-position in pyrrolo-pyridines is prone to nucleophilic attack, validated by Fukui indices and electrostatic potential maps . Molecular dynamics simulations further predict solvent effects (e.g., dichloromethane vs. DMF) on reaction kinetics .

Q. What strategies are employed to resolve contradictions in crystallographic data during structure determination?

  • Methodological Answer :

  • Refinement : Use SHELXL for high-resolution data to resolve twinning or disorder. Hydrogen-bonding patterns (e.g., C=O···H–N interactions) guide graph-set analysis to validate packing motifs .
  • Validation Tools : Check R-factors and residual density maps. If ambiguities persist, alternative space groups (e.g., P21/c vs. P212121) are tested .

Q. How can the ester group in pyrrolo-pyridine derivatives be modified to enhance binding affinity in drug discovery?

  • Methodological Answer :

  • Functionalization : Hydrolyze the ester to a carboxylic acid for salt-bridge formation with target receptors (e.g., kinases). Alternatively, convert to amides via coupling reagents (EDC/HOBt) for improved metabolic stability .
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO2) at the 6-position to modulate π-π stacking with aromatic residues in binding pockets .

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